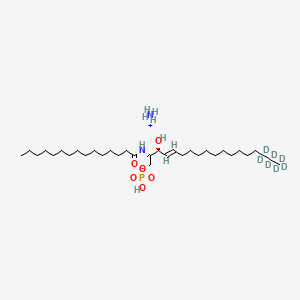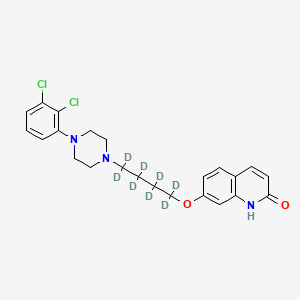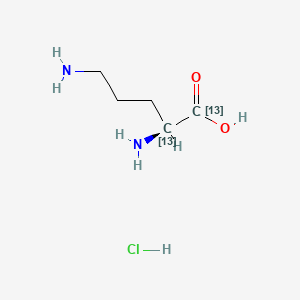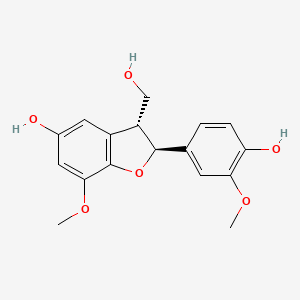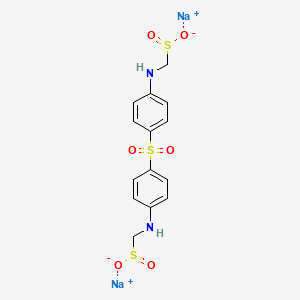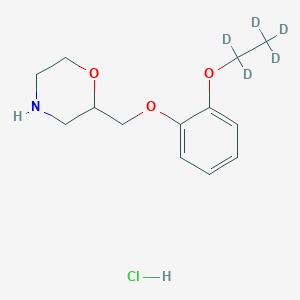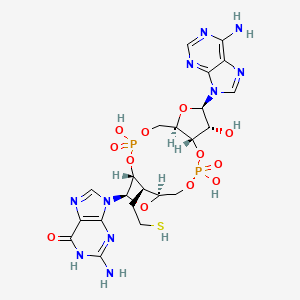
Piroxicam-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piroxicam-d4 is a deuterated form of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) used to relieve symptoms of painful inflammatory conditions such as arthritis . The deuterium atoms in this compound replace the hydrogen atoms in the pyridyl ring, making it useful as an internal standard in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piroxicam-d4 involves the incorporation of deuterium into the piroxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Piroxicam-d4 undergoes various chemical reactions similar to piroxicam. These include:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Piroxicam-d4 has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of piroxicam.
Metabolic Studies: Helps in understanding the metabolic pathways and degradation products of piroxicam.
Drug Development: Assists in the development of new NSAIDs by providing insights into the behavior of deuterated compounds
Mechanism of Action
Piroxicam-d4, like piroxicam, exerts its effects by inhibiting the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium atoms do not significantly alter the mechanism of action but can affect the pharmacokinetic properties, such as metabolic stability and half-life .
Comparison with Similar Compounds
Similar Compounds
Meloxicam: Another NSAID of the oxicam class, used for similar indications.
Tenoxicam: An oxicam derivative with anti-inflammatory properties.
Lornoxicam: A potent NSAID with a similar mechanism of action.
Uniqueness
Piroxicam-d4 is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by serving as a stable isotope-labeled internal standard. This makes it particularly valuable in research settings where precise quantification is required .
Properties
Molecular Formula |
C15H13N3O4S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i4D,5D,8D,9D |
InChI Key |
QYSPLQLAKJAUJT-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)[2H])[2H] |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




